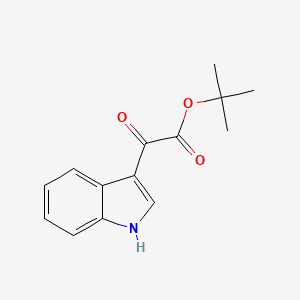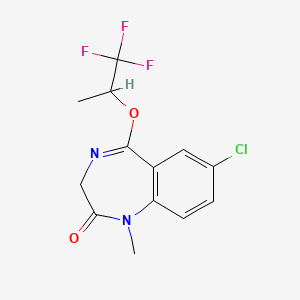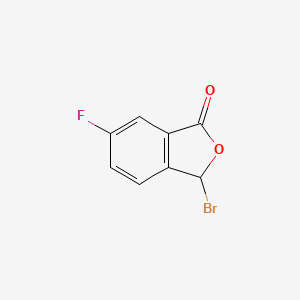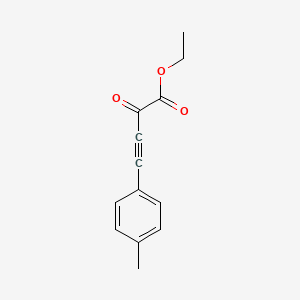
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It is a derivative of but-3-ynoic acid, featuring an ethyl ester group, a ketone group at the second position, and a p-tolyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate typically involves the reaction of p-tolylacetylene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-4-phenylbut-3-ynoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Ethyl 2-oxo-4-(o-tolyl)but-3-ynoate: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C13H12O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 |
Clave InChI |
RPQIKSFGFLWZCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


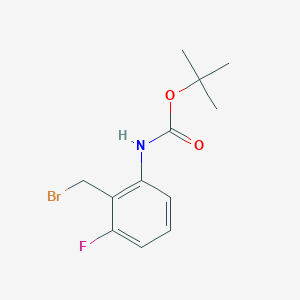

![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)
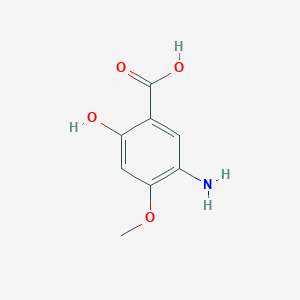

![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
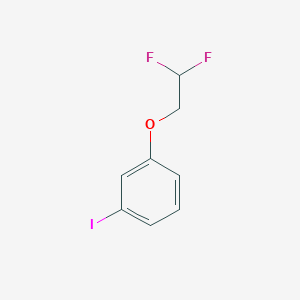
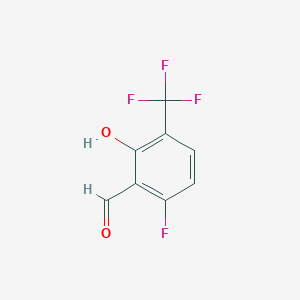

![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
